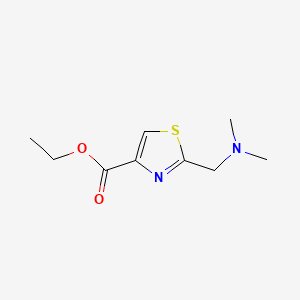
Ethyl 2-((dimethylamino)methyl)thiazole-4-carboxylate
Cat. No. B1596864
Key on ui cas rn:
82586-66-1
M. Wt: 214.29 g/mol
InChI Key: WLZZKIFUEGPCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04375547
Procedure details


A reaction mixture was prepared containing 15.5 g of dimethylaminothioacetamide hydrochloride, 20.5 g. of ethyl bromopyruvate and 100 ml. of ethanol. The reaction mixture was heated to refluxing temperature for about four hours after which time the solvent was removed in vacuo in a rotary evaporator. The residue, containing ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate formed in the above reaction, was dissolved in a mixture of ether and water. The aqueous layer was separated. The ether layer was extracted with an equal volume of water and then discarded. The two aqueous layers were combined and washed with ether. The ether layer was again discarded and the aqueous layer cooled to a temperature in the range of 0°-5° C. Solid potassium carbonate was added until the aqueous layer gave a basic reaction to litmus. An oil separated comprising ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate free base. The oily layer was extracted with ether and the ether extract separated and dried. The ether was removed by evaporation in vacuo. The resulting residue was purified by gradient high pressure liquid chromatography over silica using a toluene-ethyl acetate eluant. Ethyl 2 -(dimethylaminomethyl)-4-thiazolecarboxylate thus obtained had the following physical characteristics:





Identifiers


|
REACTION_CXSMILES
|
Cl.[CH3:2][N:3]([CH2:5][C:6]([NH2:8])=[S:7])[CH3:4].Br[CH2:10][C:11](=O)[C:12]([O:14][CH2:15][CH3:16])=[O:13].C(O)C>CCOCC.O>[CH3:2][N:3]([CH2:5][C:6]1[S:7][CH:10]=[C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[N:8]=1)[CH3:4] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.5 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CN(C)CC(=S)N
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C(=O)OCC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A reaction mixture was prepared
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to refluxing temperature for about four hours after which time the solvent
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed in vacuo in a rotary evaporator
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue, containing ethyl 2-(dimethylaminomethyl)-4-thiazolecarboxylate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed in the above reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The ether layer was extracted with an equal volume of water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the aqueous layer cooled to a temperature in the range of 0°-5° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Solid potassium carbonate was added until the aqueous layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a basic reaction to litmus
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
An oil separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The oily layer was extracted with ether
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the ether extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether was removed by evaporation in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by gradient high pressure liquid chromatography over silica using a toluene-ethyl acetate eluant
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C)CC=1SC=C(N1)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
